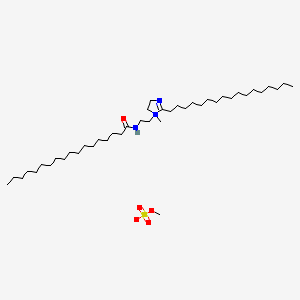![molecular formula C20H14N2O4S B14709621 1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- CAS No. 23481-28-9](/img/structure/B14709621.png)
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is notable for its vibrant color, making it useful in various dyeing applications.
Vorbereitungsmethoden
The synthesis of 1-naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-hydroxy-1-naphthalenesulfonic acid, which is then coupled with 1-naphthol to form the azo compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.
Substitution: The sulfonic acid group can undergo substitution reactions, often with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are used in staining techniques for microscopy.
Medicine: Some derivatives have potential therapeutic applications, including as antiviral agents.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of pigments
Wirkmechanismus
The mechanism by which 1-naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- exerts its effects is primarily through its ability to form stable azo bonds. These bonds are resistant to many chemical reactions, making the compound useful in applications requiring stability and durability. The molecular targets and pathways involved often include interactions with aromatic compounds and enzymes that can cleave azo bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes such as:
4-Hydroxy-1-naphthalenesulfonic acid: This compound is a precursor in the synthesis of various azo dyes.
4-Amino-1-naphthalenesulfonic acid: Another precursor used in the synthesis of azo dyes, known for its applications in dyeing and staining.
1-Naphthol-4-sulfonic acid: Used in the synthesis of dyes and pigments, similar in structure but differing in functional groups
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
23481-28-9 |
|---|---|
Molekularformel |
C20H14N2O4S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
4-[(4-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-19-11-9-17(13-5-1-3-7-15(13)19)21-22-18-10-12-20(27(24,25)26)16-8-4-2-6-14(16)18/h1-12,23H,(H,24,25,26) |
InChI-Schlüssel |
GOLZWFYDAGUDPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)





![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)




